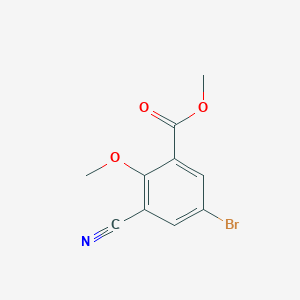

Methyl 5-bromo-3-cyano-2-methoxybenzoate

Description

Methyl 5-bromo-3-cyano-2-methoxybenzoate is a substituted aromatic ester characterized by a bromine atom at position 5, a cyano group at position 3, and a methoxy group at position 2 of the benzoate ring. Substitutions such as bromine (electron-withdrawing), cyano (strong electron-withdrawing), and methoxy (electron-donating) groups influence reactivity, stability, and physical characteristics .

Properties

IUPAC Name |

methyl 5-bromo-3-cyano-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-9-6(5-12)3-7(11)4-8(9)10(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVHZWFKDZTARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1C(=O)OC)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-cyano-2-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyano-2-methoxybenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Substitution: Formation of substituted benzoates with different functional groups.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-cyano-2-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in binding to active sites, while the methoxy group may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5)

Structural Differences: Replaces the cyano group at position 3 with a hydroxyl group. Key Properties:

- Molecular Formula : C₉H₉BrO₄

- Molecular Weight : 261.07 g/mol

- Functional Groups : Bromo (position 5), hydroxy (position 2), methoxy (position 3).

Impact of Substitutions : - The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the cyano analog.

- Higher susceptibility to hydrolysis due to the proximity of the hydroxyl and ester groups .

Methyl Salicylate ()

Structural Differences: Lacks bromine and cyano groups; features a hydroxyl group at position 2. Key Properties:

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Volatility : High (common in VOCs), with a boiling point of 222°C.

Comparison : - The target compound’s bromine and cyano substituents increase molecular weight (~287 g/mol estimated), reducing volatility compared to methyl salicylate.

- Enhanced thermal stability due to halogen and nitrile groups .

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

Structural Differences: Benzothiophene core with an amino group instead of a bromo-cyano-methoxy-substituted benzene. Key Properties:

- Molecular Formula: C₁₀H₉NO₂S

- Molecular Weight : 207.25 g/mol

Comparison : - The amino group introduces nucleophilic reactivity, contrasting with the electrophilic character of the cyano group in the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity: The cyano group in the target compound enhances electrophilicity at position 4, making it reactive toward nucleophilic substitution. Bromine at position 5 may undergo Suzuki coupling or displacement reactions .

- Stability : The absence of a hydroxyl group (compared to CAS 134419-43-5) reduces hydrolysis susceptibility but increases reliance on steric and electronic effects for ester stability.

- Applications: Potential use as a synthetic intermediate in agrochemicals or pharmaceuticals, leveraging bromine for further functionalization and cyano for electronic modulation .

Biological Activity

Methyl 5-bromo-3-cyano-2-methoxybenzoate is an organic compound with significant potential in various fields, particularly in medicinal chemistry. Its unique structure, characterized by the presence of bromine, cyano, and methoxy functional groups, enhances its biological activity and interaction with molecular targets. This article explores the biological activity of this compound, including its mechanisms, applications, and findings from recent research.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈BrN₃O₂

- Molecular Weight : Approximately 270.08 g/mol

- Functional Groups :

- Bromine (Br)

- Cyano (C≡N)

- Methoxy (–OCH₃)

The presence of these functional groups contributes to the compound's reactivity and its ability to interact with biological molecules.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The bromine and cyano groups enhance its binding affinity to active sites on proteins, potentially leading to the modulation or inhibition of enzymatic activity. This mechanism is crucial for its applications in drug discovery and development.

Pharmacological Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory and anticancer properties. These pharmacological effects are thought to arise from its ability to affect signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research has shown that this compound can act as a biochemical probe for studying enzyme interactions. It has been used to investigate binding affinities with specific enzymes, demonstrating potential as a tool for drug development.

-

Anti-Cancer Activity :

- In vitro studies have explored the compound's effects on cancer cell lines. Initial results suggest that it may inhibit cell proliferation in certain types of cancer, although further studies are needed to confirm these findings and elucidate the underlying mechanisms.

-

Anti-Inflammatory Effects :

- The compound has also been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models. These findings suggest potential therapeutic applications for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Methyl 2-bromo-5-methoxybenzoate | Contains bromine and methoxy groups; differs in substitution pattern. |

| Methyl 4-bromo-3-methylbenzoate | Features a methyl group; different reactivity due to substitution position. |

| Methyl 2-bromo-5-cyano-3-methoxybenzoate | Similar cyano and methoxy groups; different arrangement affects properties. |

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity compared to similar compounds.

Applications in Research and Industry

This compound finds application in various fields:

- Medicinal Chemistry : Investigated for potential drug development targeting inflammatory conditions and cancer.

- Biochemical Probes : Used to study enzyme interactions and molecular mechanisms.

- Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.